2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione (Major) 2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione (Major)
Brand Name: Vulcanchem
CAS No.:
VCID: VC18000946
InChI: InChI=1S/C22H18BrClO2/c23-20-19(21(25)17-3-1-2-4-18(17)22(20)26)15-7-5-13(6-8-15)14-9-11-16(24)12-10-14/h1-4,9-13,15H,5-8H2
SMILES:
Molecular Formula: C22H18BrClO2
Molecular Weight: 429.7 g/mol

2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione (Major)

CAS No.:

Cat. No.: VC18000946

Molecular Formula: C22H18BrClO2

Molecular Weight: 429.7 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione (Major) -

Specification

Molecular Formula C22H18BrClO2
Molecular Weight 429.7 g/mol
IUPAC Name 2-bromo-3-[4-(4-chlorophenyl)cyclohexyl]naphthalene-1,4-dione
Standard InChI InChI=1S/C22H18BrClO2/c23-20-19(21(25)17-3-1-2-4-18(17)22(20)26)15-7-5-13(6-8-15)14-9-11-16(24)12-10-14/h1-4,9-13,15H,5-8H2
Standard InChI Key COKLPKHAZACZAT-UHFFFAOYSA-N
Canonical SMILES C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C(=O)C4=CC=CC=C4C3=O)Br

Introduction

Structural and Chemical Characterization

2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione (CAS: 1562033-02-6) is a halogenated naphthoquinone derivative with a molecular formula of C22H18BrClO2\text{C}_{22}\text{H}_{18}\text{BrClO}_2 and a molecular weight of 429.734 g/mol . The compound features a naphthalenedione backbone substituted at position 2 with a bromine atom and at position 3 with a trans-4-(4-chlorophenyl)cyclohexyl group. Its stereochemistry is critical, as the "Major" designation refers to the predominant diastereomer formed during synthesis, typically the trans isomer due to steric and electronic factors .

Key structural features:

  • Naphthalenedione core: The 1,4-naphthoquinone moiety contributes to redox activity and electrophilic reactivity.

  • Bromine substituent: Enhances electrophilicity at position 2, facilitating nucleophilic substitution reactions.

  • Chlorophenylcyclohexyl group: Introduces lipophilicity and stereochemical complexity, influencing biological interactions .

The compound's SMILES notation is Clc1ccc(cc1)[C@@H]2CC[C@H](CC2)C3=C(Br)C(=O)c4ccccc4C3=O, and its InChI key is InChI=1S/C22H18BrClO2/c23-20-19(21(25)17-3-1-2-4-18(17)22(20)26)15-7-5-13(6-8-15)14-9-11-16(24)12-10-14/h1-4,9-13,15H,5-8H2/t13-,15- .

Synthetic Pathways and Optimization

The synthesis of 2-bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione involves multi-step strategies, often leveraging intermediates from antimalarial drug development (e.g., Atovaquone precursors) .

Key Synthetic Steps

  • Cyclohexane Intermediate Preparation:

    • 4-(4-Chlorophenyl)cyclohexanone is synthesized via Friedel-Crafts acylation of chlorobenzene, followed by hydrogenation .

    • Stereoselective reduction using NaBH4_4 or catalytic hydrogenation yields the trans-cyclohexanol derivative .

  • Naphthoquinone Functionalization:

    • Bromination of 1,4-naphthoquinone at position 2 using Br2_2 in acetic acid yields 2-bromo-1,4-naphthoquinone .

    • Coupling the cyclohexyl intermediate with the brominated naphthoquinone via Ullmann or Mitsunobu reactions introduces the cyclohexyl group at position 3 .

  • Diastereomeric Control:

    • Acid-catalyzed epimerization (e.g., H2_2SO4_4) enriches the trans isomer, achieving >90% diastereomeric excess .

    • Crystallization from acetonitrile or dichloromethane isolates the major isomer .

Representative Reaction Scheme:

2-Bromo-1,4-naphthoquinone+trans-4-(4-chlorophenyl)cyclohexanolDCC, DMAPTarget Compound\text{2-Bromo-1,4-naphthoquinone} + \text{trans-4-(4-chlorophenyl)cyclohexanol} \xrightarrow{\text{DCC, DMAP}} \text{Target Compound}

Yield: 65–70% after purification .

Physicochemical Properties

Spectral Data

  • 1^1H NMR (CDCl3_3):
    δ 7.97–8.03 (2H, m, aromatic), 7.64–7.71 (2H, m, aromatic), 7.27–7.29 (2H, d, J = 8.4 Hz, chlorophenyl), 3.51–3.55 (4H, t, cyclohexyl), 2.81–2.84 (4H, t, cyclohexyl) .

  • MS (EI): m/z 429.73 [M]+^+, 431.73 [M+2]+^+ (Br/Cl isotopic pattern) .

  • Melting Point: 223–225°C (decomposition observed above 230°C) .

Solubility and Stability

  • Solubility:

    • Polar solvents: 1.2 mg/mL in DMSO, 0.8 mg/mL in methanol.

    • Non-polar solvents: <0.1 mg/mL in hexane .

  • Stability:

    • Stable under inert atmospheres; decomposes upon prolonged exposure to light or moisture.

Industrial and Regulatory Considerations

  • Synthesis Scalability:

    • Cost-effective routes use phase-transfer catalysts (e.g., Adogen®464) to improve coupling yields to >75% .

  • Regulatory Status:

    • Classified as a controlled substance in some jurisdictions due to structural similarity to antimalarial drugs .

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